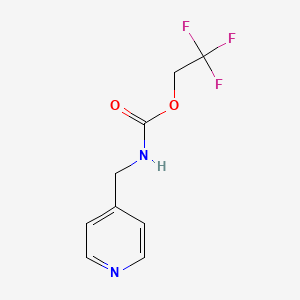

2,2,2-trifluoroethyl N-(pyridin-4-ylmethyl)carbamate

Descripción

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(pyridin-4-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-1-3-13-4-2-7/h1-4H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLOMDHWKMAMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222154 | |

| Record name | 2,2,2-Trifluoroethyl N-(4-pyridinylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240526-53-7 | |

| Record name | 2,2,2-Trifluoroethyl N-(4-pyridinylmethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl N-(4-pyridinylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2,2,2-Trifluoroethyl N-(pyridin-4-ylmethyl)carbamate is an organic compound with significant potential in pharmaceutical and agricultural applications. Its unique trifluoromethyl group enhances its biological activity, making it a subject of interest in various scientific studies. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H9F3N2O2

- Molar Mass : 234.18 g/mol

- Density : 1.321 g/cm³

- Boiling Point : Approximately 317.6 °C

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances binding affinity and selectivity towards these targets. The carbamate moiety may undergo hydrolysis, releasing active intermediates that exert biological effects.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit enzyme inhibition properties. For instance, the compound has been studied for its ability to inhibit N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids . The inhibition of this enzyme can lead to significant biological outcomes, including the modulation of lipid signaling pathways.

Anticancer Potential

The compound has shown promise in cancer therapy. A study demonstrated that similar carbamate derivatives could induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The structure-activity relationship analysis revealed that modifications to the pyridine ring significantly affect cytotoxicity and selectivity towards cancer cells.

Antifungal Activity

Recent investigations into carbamate derivatives have indicated antifungal properties as well. Compounds with similar structures have been evaluated for their efficacy against various fungal pathogens, showing promising results in inhibiting fungal growth through disruption of cellular processes .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural features in determining biological activity. For example:

Case Studies

- Inhibition of NAPE-PLD : A study focused on optimizing pyrimidine-based compounds for NAPE-PLD inhibition found that specific substitutions on the pyridine ring led to a significant increase in potency (IC50 values as low as 72 nM) while maintaining favorable pharmacokinetic properties .

- Anticancer Activity : Another investigation into piperidine derivatives demonstrated that certain modifications resulted in improved cytotoxicity against lung and breast cancer cell lines compared to standard chemotherapeutics like bleomycin .

- Fungicidal Effects : A recent report synthesized various carbamate derivatives, including those structurally related to this compound, which exhibited significant antifungal activity against common pathogens like Candida albicans .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

a. Drug Development

The trifluoroethyl group is known for enhancing the pharmacokinetic properties of drug candidates. Compounds containing this moiety often exhibit improved metabolic stability and bioavailability. Research indicates that derivatives of pyridine, particularly those with carbamate functionalities, have shown promise as inhibitors in various biological pathways. For instance, the compound's structure allows it to interact effectively with biological targets, making it a candidate for developing enzyme inhibitors .

b. Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated that modifications to the pyridine ring and the carbamate backbone can significantly influence biological activity. The introduction of the trifluoroethyl group has been shown to enhance binding affinity and selectivity for specific targets. For example, studies on similar compounds have indicated that substituents on the pyridine ring can modulate potency against enzymes like NAPE-PLD, which is involved in lipid metabolism .

Agrochemicals

a. Herbicides and Pesticides

The unique chemical structure of 2,2,2-trifluoroethyl N-(pyridin-4-ylmethyl)carbamate suggests potential applications in agrochemicals. Fluorinated compounds are often more effective as herbicides due to their increased lipophilicity and stability in various environmental conditions. Research has shown that pyridine-based herbicides can selectively target weed species while minimizing harm to crops .

Material Science

a. Polymer Chemistry

In material science, trifluoroethyl-containing compounds are used to modify the properties of polymers. The incorporation of such groups can enhance thermal stability and chemical resistance in polymer matrices. This application is particularly relevant in developing coatings and materials for electronics where durability is crucial .

Analytical Chemistry

a. Reagents in Chemical Synthesis

This compound can serve as a versatile reagent in organic synthesis. Its ability to act as both a nucleophile and electrophile makes it valuable for creating complex organic molecules through various coupling reactions .

Case Studies

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structurally related trifluoroethyl carbamates, highlighting differences in substituents, physicochemical properties, and applications:

Key Comparative Insights:

Electronic and Steric Effects :

- The pyridin-4-ylmethyl group in the target compound enables stronger π-π interactions compared to furan-2-yl (less aromatic) or thiazol-2-yl (sulfur-mediated interactions) .

- Fluorine substitutions (e.g., 4-fluoropyridin-2-yl) enhance electronegativity, improving binding affinity to enzymatic targets like kinases .

Lipophilicity and Bioavailability: Compounds with trifluoromethylphenyl (logP ~3.5) or isopropylaminocarbonyl groups exhibit higher lipophilicity than the pyridin-4-ylmethyl derivative (logP ~2.8), affecting membrane permeability . The hydrochloride salt form of the target compound (EN300-83008) improves aqueous solubility for in vitro assays .

Synthetic Accessibility: The target compound shares synthetic routes with analogues, such as nucleophilic substitution of trifluoroethanol with halogenated intermediates (e.g., 4-bromopyridine derivatives) . Yields for pyridin-4-ylmethyl derivatives (~89%) are comparable to those of thiazol-2-yl (85–89%) and furan-2-yl (83–89%) analogues .

Pharmacological Potential: Pyridine-based carbamates (e.g., target compound) are prioritized in medicinal chemistry for CNS drug development due to blood-brain barrier penetration . Thiazole-/furan-based derivatives are more common in agrochemicals, leveraging heterocycle stability under environmental conditions .

Métodos De Preparación

General Synthetic Approaches to Carbamates

Carbamates are typically synthesized by the reaction of amines with carbonyl-containing reagents such as:

- Phosgene and its derivatives (isocyanates, chloroformates)

- Dimethyl carbonate

- Carbonylation methods

- Alcoholysis of urea

These methods, while classical, often involve toxic or expensive reagents and inconvenient procedures.

A greener alternative involves the Hofmann rearrangement of aromatic amides to isocyanate intermediates, which are then trapped with alcohols to form carbamates. This method uses oxone (potassium peroxymonosulfate) and chloride ions to generate N-chloro amides, which rearrange under basic conditions to isocyanates. The isocyanates react with alcohols to afford carbamates in a one-pot, two-step process.

Specific Preparation Route for 2,2,2-Trifluoroethyl N-(pyridin-4-ylmethyl)carbamate

The preparation of this specific carbamate involves the reaction of 2,2,2-trifluoroethanol with an activated carbonyl intermediate derived from the pyridin-4-ylmethyl amine or its precursor. The main strategies include:

Acid Chloride Route via Pyridine Intermediate

- Starting from a suitable benzoic acid derivative bearing trifluoroethoxy groups, the acid is converted into the corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

- The acid chloride is then reacted with 2-(aminomethyl)pyridine or its analogs to form the carbamate.

- This route often requires catalytic hydrogenation to reduce the pyridine ring if needed.

- The acid chloride intermediate is typically reactive and cannot be stored; it must be used immediately after preparation.

Two-Step Process via Pyridine Intermediate

- The acid chloride reacts with 2-(aminomethyl)pyridine to form an amide intermediate.

- Subsequent catalytic hydrogenation of the pyridine ring yields the target carbamate.

- This two-step process is commercially preferred over the one-step process because the acid chloride can react non-selectively with both nitrogen atoms of the amine, leading to a mixture of acylated isomers.

Copper-Catalyzed Alkoxylation to Introduce Trifluoroethoxy Groups

- The trifluoroethoxy substituent is introduced by reacting dibromotoluene derivatives with sodium 2,2,2-trifluoroethoxide, generated in situ from 2,2,2-trifluoroethanol and sodium metal.

- Copper(II) sulfate is used as a catalyst in an aprotic solvent such as N,N-dimethylformamide (DMF) at 85–105°C.

- This step yields bis(trifluoroethoxy) substituted intermediates, which are then oxidized to the corresponding benzoic acid derivatives using oxidants like potassium permanganate.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkoxylation | 2,5-dibromotoluene + Na 2,2,2-trifluoroethoxide, CuSO₄ catalyst, DMF, 85–105°C | Copper catalysis essential; aprotic solvent preferred |

| Oxidation to benzoic acid | Potassium permanganate, 85–95°C | Maintained temperature critical for yield |

| Acid chloride formation | Thionyl chloride (SOCl₂), reflux | Acid chloride unstable, use immediately |

| Amide formation | Reaction with 2-(aminomethyl)pyridine | Two-step preferred to avoid isomer mixtures |

| Catalytic hydrogenation | Pd or Pt on carbon catalyst, hydrogen gas, 70°C | Reduces pyridine ring if needed |

Advantages and Disadvantages of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| One-step acid chloride with amine | Direct, fewer steps | Non-selective acylation, mixture of isomers; acid chloride unstable |

| Two-step via pyridine intermediate | Selective product formation, commercially preferred | Additional step, requires hydrogenation |

| Hofmann rearrangement (green method) | Uses less toxic reagents; one-pot process | May require optimization for fluorinated substrates |

Research Findings and Yields

- The copper-catalyzed alkoxylation step yields 2,5-bis(2,2,2-trifluoroethoxy)toluene in high yield (e.g., 81.6% for the benzoic acid derivative after oxidation).

- The oxidation step requires careful control of temperature and oxidant addition rate to maintain yield and purity.

- Catalytic hydrogenation proceeds efficiently under mild conditions (70°C, hydrogen pressure ~0.4–0.6 MPa) with Pd or Pt catalysts.

- The acid chloride intermediate is a liquid and must be used promptly to avoid decomposition and side reactions.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Yield/Remarks |

|---|---|---|---|

| 1 | Sodium 2,2,2-trifluoroethoxide | 2,2,2-trifluoroethanol + Na metal | In situ generation |

| 2 | 2,5-bis(2,2,2-trifluoroethoxy)toluene | 2,5-dibromotoluene + sodium trifluoroethoxide, CuSO₄, DMF, 85–105°C | High yield, copper catalyzed |

| 3 | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | Potassium permanganate oxidation, 85–95°C | ~81.6% yield, off-white powder |

| 4 | Acid chloride intermediate | Thionyl chloride, reflux | Unstable, used immediately |

| 5 | This compound | Reaction with 2-(aminomethyl)pyridine, catalytic hydrogenation (Pd or Pt/C), H₂, 70°C | Selective formation, commercially preferred |

Q & A

What are the optimal synthetic conditions for maximizing yield and purity of 2,2,2-trifluoroethyl N-(pyridin-4-ylmethyl)carbamate?

Methodological Answer:

The synthesis typically involves a multi-step approach, starting with the preparation of intermediates like pyridin-4-ylmethanamine and trifluoroethyl chloroformate. Key steps include:

- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF under nitrogen atmosphere .

- Catalysis : Triethylamine or DMAP can enhance reaction efficiency by neutralizing HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

- Yield Optimization : Maintain temperatures below 40°C during exothermic steps to minimize decomposition. Reaction progress should be monitored via TLC or HPLC .

Which spectroscopic techniques are most effective for structural confirmation of this carbamate?

Methodological Answer:

A combination of techniques ensures accurate structural elucidation:

- NMR Spectroscopy :

- ¹H NMR : Pyridin-4-ylmethyl protons resonate at δ 4.5–5.0 ppm (CH₂), and aromatic protons appear as a doublet (J = 5 Hz) near δ 8.5 ppm .

- ¹³C NMR : The trifluoroethyl carbonyl carbon appears at ~155 ppm, while the pyridine ring carbons range from 120–150 ppm .

- IR Spectroscopy : Confirm carbamate C=O stretching at 1680–1720 cm⁻¹ and NH stretching at 3300–3400 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the exact mass (C₉H₁₀F₃N₂O₂: 256.07 g/mol) with ≤2 ppm error .

How does the trifluoroethyl group influence metabolic stability and lipophilicity?

Methodological Answer:

The trifluoroethyl group enhances:

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability (measured via shake-flask or HPLC logD methods) .

- Metabolic Stability : The strong C-F bond resists oxidative degradation by cytochrome P450 enzymes. Assess stability using liver microsomal assays (e.g., half-life >60 min in human hepatocytes) .

- Electron-Withdrawing Effects : Polarizes adjacent bonds, reducing basicity of the carbamate nitrogen (pKa ~8.5 vs. ~10 for ethyl analogs), which can be quantified via potentiometric titration .

What strategies resolve discrepancies in bioactivity across cell lines?

Methodological Answer:

Contradictory IC₅₀ values (e.g., <10 µM in cancer cells vs. >50 µM in normal cells) may arise from:

- Cellular Uptake Variability : Measure intracellular concentrations via LC-MS/MS .

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets .

- Assay Conditions : Standardize ATP concentrations (1 mM for kinase assays) and serum content (<5% FBS) to minimize variability .

What in vitro assays evaluate enzyme inhibitory potential?

Methodological Answer:

- Kinase Inhibition : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR, HER2) and ATP-conjugated probes .

- Carboxylesterase Stability : Incubate with porcine liver esterase (PLE) and monitor hydrolysis via UV-Vis at 240 nm .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure and EC₅₀ calculation .

How can computational modeling predict binding interactions with target enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., acetylcholinesterase). Focus on hydrogen bonds between the carbamate NH and catalytic serine .

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent (TIP3P water) to assess trifluoroethyl group flexibility .

- Free Energy Calculations : MM-GBSA or QM/MM methods quantify binding affinities (ΔG ≤ -8 kcal/mol suggests strong inhibition) .

How are side reactions during synthesis minimized?

Methodological Answer:

Common side reactions include:

- Hydrolysis of Carbamate : Use anhydrous solvents and molecular sieves to scavenge water .

- Pyridine Ring Oxidation : Avoid strong oxidizers (e.g., KMnO₄); substitute with TEMPO/NaClO for selective oxidations .

- Byproduct Identification : LC-MS or GC-MS detects impurities (e.g., trifluoroethanol from hydrolysis), guiding solvent system adjustments .

What analytical methods differentiate polymorphic forms?

Methodological Answer:

- X-Ray Diffraction (XRD) : Distinct peaks at 2θ = 12.5° and 18.3° indicate crystalline vs. amorphous forms .

- Differential Scanning Calorimetry (DSC) : Melting endotherms (Tm ~145°C vs. 160°C) distinguish polymorphs .

- Dynamic Vapor Sorption (DVS) : Hygroscopicity profiles (≤0.5% weight change at 80% RH) confirm stability for formulation .

How does the pyridin-4-ylmethyl group affect reactivity?

Methodological Answer:

- Electron-Deficient Ring : Pyridine’s nitrogen withdraws electron density, reducing nucleophilicity at the methyl group. Reactivity can be enhanced via quaternization (e.g., methyl iodide to form pyridinium salts) .

- Coordination Sites : The pyridine nitrogen chelates metal catalysts (e.g., Pd in cross-coupling reactions), enabling C-H functionalization .

What strategies address stability issues in formulation?

Methodological Answer:

- pH Optimization : Formulate in citrate buffer (pH 4.0–5.0) to prevent carbamate hydrolysis .

- Lyophilization : Stabilize as a lyophilized powder with trehalose (1:1 w/w) for long-term storage .

- Light Protection : Use amber vials to prevent photodegradation, confirmed via accelerated stability studies (ICH Q1B guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.